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Abstract
Pinolenic acid, a polyunsaturated fatty acid found in pine nuts, has garnered significant

interest for its potential role in appetite regulation and weight management. This technical guide

provides an in-depth analysis of the physiological effects of pinolenic acid on key appetite-

regulating hormones, primarily cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1). It

summarizes quantitative data from key clinical trials, details the experimental protocols used in

these studies, and visualizes the proposed signaling pathways and experimental workflows.

This document is intended to serve as a comprehensive resource for researchers, scientists,

and professionals in the field of drug development who are exploring the therapeutic potential

of pinolenic acid and its derivatives.

Introduction
The global prevalence of obesity and related metabolic disorders has spurred research into

novel therapeutic strategies that can effectively modulate appetite and energy intake. Gut

hormones play a pivotal role in the intricate signaling network that governs hunger and satiety.

Among these, CCK and GLP-1, released from enteroendocrine cells in the gastrointestinal tract

in response to nutrient ingestion, are key mediators of satiation. Pinolenic acid (PLA), a

characteristic fatty acid of pine nut oil, has emerged as a promising natural compound capable

of stimulating the release of these anorexigenic hormones, thereby potentially reducing food

intake and promoting a feeling of fullness. This guide delves into the scientific evidence
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supporting the effects of pinolenic acid on appetite-regulating hormones, providing a detailed

overview of the underlying mechanisms and experimental findings.

Signaling Pathways of Pinolenic Acid in
Enteroendocrine Cells
Pinolenic acid is believed to exert its effects on appetite-regulating hormones primarily

through the activation of free fatty acid receptors (FFARs) expressed on the surface of

enteroendocrine cells (I-cells for CCK and L-cells for GLP-1) in the small intestine. Specifically,

pinolenic acid has been identified as a dual agonist for Free Fatty Acid Receptor 1 (FFAR1,

also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).

The binding of pinolenic acid to these G-protein coupled receptors initiates a cascade of

intracellular signaling events, leading to the secretion of CCK and GLP-1. The proposed

signaling pathway is as follows:
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Figure 1: Proposed signaling pathway of pinolenic acid in enteroendocrine cells.

Quantitative Data on Hormone Release
Several clinical trials have investigated the effects of pinolenic acid, typically administered as

Korean pine nut oil (PNO), on CCK and GLP-1 levels in humans. The following tables
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summarize the key quantitative findings from these studies.

Table 1: In Vitro CCK-8 Release from STC-1 Cells
Fatty Acid (50 µM) CCK-8 Release (pg/mL)

Korean Pine Nut FFA 493

Oleic Acid 145

Linoleic Acid 138

Alpha-Linolenic Acid 124

Italian Stone Pine Nut FFA 62

Control (Capric Acid) 46

Data from Pasman et al. (2008)[1]

Table 2: In Vivo Effects of Korean Pine Nut Oil on CCK
and GLP-1 in Overweight Women (n=18)

Treatment (3g) Hormone
Peak Increase
from Placebo

Time to Peak
(minutes)

Total AUC
Increase vs.
Placebo (4
hours)

Pine Nut FFA CCK-8 ~60% 30
60.3% (p <

0.0001)

GLP-1 ~25% 60 25.1% (p < 0.05)

Pine Nut TG CCK-8 ~22% 60
22.0% (p =

0.0189)

GLP-1 Not significant - Not significant

Data from

Pasman et al.

(2008)[1]
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Table 3: Effect of PinnoThin™ FFA on Food Intake in
Overweight Women (n=42)

Treatment (2g) Parameter
Reduction vs.
Placebo

p-value

PinnoThin™ FFA Food Intake (grams) 9% 0.036

Energy Intake (kcal) 7% (50 kcal) Not significant

Data from Hughes et

al. (2008) as cited in

Einerhand (2008)[2]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro CCK-8 Release Assay (Pasman et al., 2008)
Cell Line: Murine neuroendocrine tumor cell line, STC-1.

Cell Culture: STC-1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum, 4 mM L-glutamine, 100 IU/mL penicillin, and 100

µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Experimental Procedure:

STC-1 cells were seeded in 24-well plates and grown to confluence.

The culture medium was removed, and the cells were washed with serum-free DMEM.

Fatty acids (Korean Pine Nut FFA, Italian Stone Pine nut FFA, oleic acid, linoleic acid,

alpha-linolenic acid, and capric acid as a negative control) were diluted in cell culture

media to a final concentration of 50 µM.

The fatty acid solutions were added to the cells and incubated for 1 hour at 37°C.

After incubation, the supernatant was collected and stored at -80°C until analysis.
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Hormone Measurement: CCK-8 levels in the supernatant were quantified using a

commercially available enzyme immunoassay (EIA) kit.
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Figure 2: Experimental workflow for the in vitro CCK-8 release assay.

Human Clinical Trial (Pasman et al., 2008)
Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

Participants: 18 healthy, overweight, postmenopausal women (BMI 25-30 kg/m ²).

Interventions:

3 g Korean pine nut free fatty acids (FFA) in capsules.

3 g Korean pine nut triglycerides (TG) in capsules.

3 g olive oil (placebo) in capsules.

A standardized breakfast was provided immediately after capsule ingestion.

Experimental Procedure:

Participants fasted overnight before each study day.

A baseline blood sample was taken.

Participants consumed one of the three interventions with a standardized breakfast.

Blood samples were collected at 0, 30, 60, 90, 120, 180, and 240 minutes post-ingestion.

Appetite sensations were assessed using visual analogue scales (VAS) at the same time

points.

A washout period of at least one week separated each intervention.

Hormone Measurement: Plasma CCK-8 and GLP-1 concentrations were determined by

radioimmunoassay (RIA).
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Figure 3: Experimental workflow for the human clinical trial.
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Discussion and Future Directions
The available evidence from both in vitro and in vivo studies strongly suggests that pinolenic
acid, particularly in its free fatty acid form, is a potent stimulator of the satiety hormones CCK

and GLP-1.[1][2][3][4] The proposed mechanism involving the activation of FFAR1 and FFAR4

provides a plausible explanation for these effects. The observed reduction in prospective food

intake in human subjects further supports the potential of pinolenic acid as a natural appetite

suppressant.[1][2][5]

However, several areas warrant further investigation. The majority of clinical trials have been

conducted with small sample sizes and for short durations. Larger, long-term studies are

needed to confirm the efficacy and safety of pinolenic acid for weight management in diverse

populations. Furthermore, the optimal dosage and formulation (free fatty acid vs. triglyceride)

for maximizing the effects on appetite-regulating hormones and subsequent food intake require

further elucidation.

Future research should also focus on the downstream effects of pinolenic acid-induced

hormone release on gastric emptying, nutrient absorption, and central nervous system

pathways involved in appetite control. A deeper understanding of these mechanisms will be

crucial for the development of pinolenic acid-based nutraceuticals or pharmaceuticals for the

management of obesity and related metabolic disorders.

Conclusion
Pinolenic acid demonstrates a clear physiological effect on the release of the key appetite-

regulating hormones CCK and GLP-1. The existing body of research provides a strong

foundation for its potential application in weight management. This technical guide has

summarized the key quantitative data, detailed the experimental protocols of seminal studies,

and visualized the underlying signaling pathways to provide a comprehensive resource for the

scientific community. Continued research in this area is encouraged to fully unlock the

therapeutic potential of this unique fatty acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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